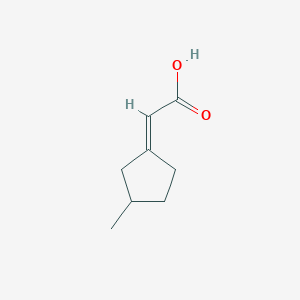
2-(3-Methylcyclopentylidene)acetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Diuretic Properties
- Research on related compounds to 2-(3-Methylcyclopentylidene)acetic acid, specifically (acylaryloxy)acetic acid diuretics, has indicated their potential as potent diuretics. These studies have demonstrated that certain bicyclic compounds possess both saluretic and uricosuric properties, indicating their relevance in treating conditions related to fluid retention and uric acid buildup (Woltersdorf et al., 1977).
Analgesic and Anti-Inflammatory Properties
- A study on derivatives of 1,2,4-triazole, containing a thiophene core and related structurally to 2-(3-Methylcyclopentylidene)acetic acid, showed analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial biological activities. This highlights the potential of such compounds in pain and inflammation management (Salionov, 2015).
Complexation in Medicine
- In the context of medicine, the comparison of complexing properties of acetic acid derivatives, including those similar to 2-(3-Methylcyclopentylidene)acetic acid, has been significant, especially with copper and lanthanides. This research is crucial for applications in medicine, particularly in the development of novel therapeutic agents (Lukeš et al., 2001).
Nootropic and Anabolic Activities
- Compounds of the isostructural series to 2-(3-Methylcyclopentylidene)acetic acid have shown nootropic and anabolic activities. This indicates their potential use in enhancing cognitive function and muscle growth (Kolisnyk et al., 2018).
Antimicrobial Applications
- Acetic acid, a core component in derivatives like 2-(3-Methylcyclopentylidene)acetic acid, has been studied for its antimicrobial effects. It has shown excellent bactericidal effects, especially against problematic Gram-negative bacteria. This suggests the potential for derivatives of 2-(3-Methylcyclopentylidene)acetic acid in developing new antimicrobial agents (Ryssel et al., 2009).
Safety And Hazards
The compound is classified as a danger according to GHS pictograms GHS05 and GHS07 . It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(2E)-2-(3-methylcyclopentylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(4-6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUHMAYNWSARPM-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC/C(=C\C(=O)O)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylcyclopentylidene)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)
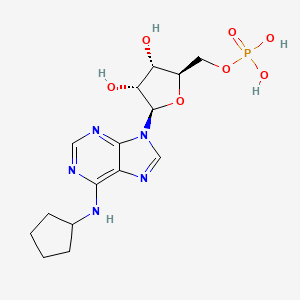

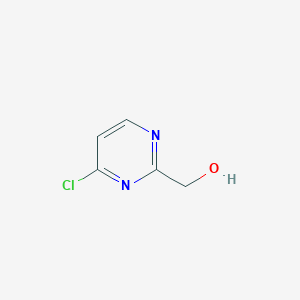
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)
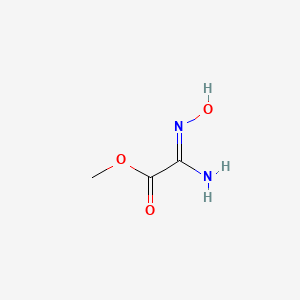
![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)
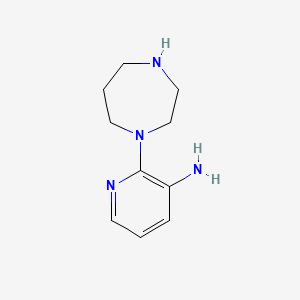
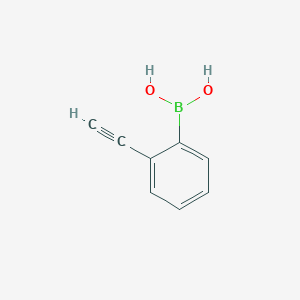
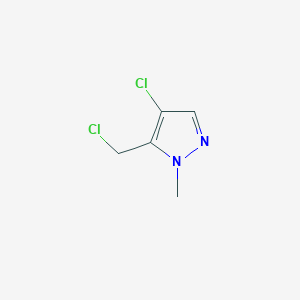

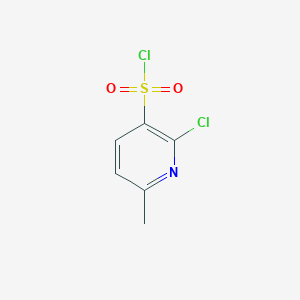
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)
![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)